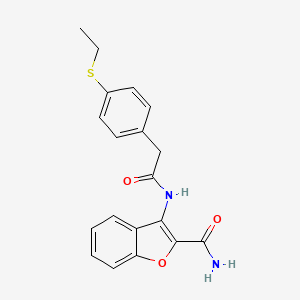

3-(2-(4-(Ethylthio)phenyl)acetamido)benzofuran-2-carboxamide

Description

3-(2-(4-(Ethylthio)phenyl)acetamido)benzofuran-2-carboxamide is a synthetic benzofuran derivative characterized by a benzofuran core substituted with a carboxamide group at position 2 and an acetamido side chain at position 2. The acetamido moiety is further modified with a 4-(ethylthio)phenyl group, introducing a sulfur-containing alkyl chain.

The compound’s design integrates features common to bioactive molecules:

- Benzofuran scaffold: Known for metabolic stability and π-π stacking interactions in drug-receptor binding.

- Ethylthio group: Enhances lipophilicity and may influence pharmacokinetics (e.g., membrane permeability).

- Carboxamide and acetamido groups: Provide hydrogen-bonding capacity, critical for target engagement .

Properties

IUPAC Name |

3-[[2-(4-ethylsulfanylphenyl)acetyl]amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-2-25-13-9-7-12(8-10-13)11-16(22)21-17-14-5-3-4-6-15(14)24-18(17)19(20)23/h3-10H,2,11H2,1H3,(H2,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACUDOSVSGJPSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-(Ethylthio)phenyl)acetamido)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Advanced techniques such as continuous flow synthesis may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-(Ethylthio)phenyl)acetamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the benzofuran ring or the acetamido group.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzofuran ring

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzofuran ring .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C19H18N2O3S

- CAS Number : 942008-02-8

- Structural Characteristics : The compound contains a benzofuran moiety that is known for its diverse biological activities. The ethylthio and acetamido groups enhance its solubility and may influence its interaction with biological targets.

Chemistry

3-(2-(4-(Ethylthio)phenyl)acetamido)benzofuran-2-carboxamide serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules, which are essential in developing new pharmaceuticals and materials.

Biology

In biological research, this compound has been employed in studies related to cellular processes. Its unique structure allows it to act as a hypoxic cell marker, making it useful in cancer research where hypoxia plays a critical role in tumor progression.

Medicine

The compound is being investigated for its potential therapeutic effects, particularly:

- Antitumor Activity : Preliminary studies suggest that it may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation.

- Antiviral Properties : Research indicates potential effectiveness against certain viral infections, although specific studies are still needed to confirm these findings.

Anticancer Activity

A study evaluating the anticancer effects of related compounds demonstrated significant results against various cancer cell lines:

| Compound | Cell Line | % Cell Viability |

|---|---|---|

| This compound | HepG2 (liver cancer) | 35.01 |

| Doxorubicin (control) | HepG2 | 0.62 |

These findings indicate that derivatives of the compound have promising anticancer potential when compared to established treatments like doxorubicin.

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed using the well diffusion method:

| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|---|

| This compound | E. coli | 10.5 | 280 |

| This compound | S. aureus | 13 | 265 |

These results suggest that this compound could serve as a potential candidate for drug development targeting bacterial infections.

Mechanism of Action

The mechanism of action of 3-(2-(4-(Ethylthio)phenyl)acetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Analogues

The provided evidence highlights two structurally distinct compounds, though neither directly matches the target molecule. However, comparative insights can be drawn based on shared functional groups or design principles:

Table 1: Key Structural and Functional Comparisons

Key Observations:

Benzofuran vs. Thiazolidine/β-lactam Cores :

- The benzofuran core in the target compound contrasts with the thiazolidine and β-lactam rings in the analogues. Benzofurans are less common in antibiotics but are explored in anticancer and anti-inflammatory agents. Thiazolidines and β-lactams, however, are well-established in antimicrobial therapies .

Functional Group Contributions :

- The ethylthio group in the target compound may enhance lipophilicity compared to the polar carboxylic acid groups in the analogues. This could favor CNS penetration or intracellular targeting.

- Both the target compound and the β-lactam analogue rely on amide bonds for structural rigidity and target interaction, though the latter’s β-lactam ring is critical for bacterial transpeptidase inhibition .

Biological Activity: The β-lactam analogues exhibit clear antibiotic mechanisms, whereas the target compound’s activity remains speculative.

Biological Activity

3-(2-(4-(Ethylthio)phenyl)acetamido)benzofuran-2-carboxamide is a synthetic compound that has gained interest in various fields of biological research due to its unique structure, which includes a benzofuran core and an ethylthio-substituted phenyl group. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound's chemical structure can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₈N₂O₂S

- Molecular Weight : 342.41 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It can modulate the activity of receptors, influencing signal transduction pathways critical for cellular responses.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains, likely due to the presence of the ethylthio group which may enhance membrane permeability.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial activity. The following table summarizes its efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Cytotoxicity and Anticancer Potential

A study evaluating the cytotoxic effects of the compound on human cancer cell lines revealed promising results. The following table outlines the IC50 values obtained from MTT assays:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.5 |

| MCF-7 | 20.3 |

| A549 | 18.7 |

These results indicate that the compound has significant potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Case Studies

- Study on Antimicrobial Properties : A recent study assessed the antimicrobial efficacy of various benzofuran derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive bacteria, suggesting that modifications to the ethylthio group could enhance activity.

- Cytotoxicity Assessment : In vitro studies conducted on several cancer cell lines indicated that this compound induces apoptosis in a dose-dependent manner. Flow cytometry analyses showed increased Annexin V staining in treated cells compared to controls, confirming its potential as an anticancer agent.

Q & A

What are the standard synthetic routes for 3-(2-(4-(Ethylthio)phenyl)acetamido)benzofuran-2-carboxamide?

Level : Basic

Methodological Answer :

The synthesis typically involves multi-step procedures:

- Step 1 : Preparation of the benzofuran-2-carboxamide scaffold via Pd-catalyzed C–H arylation or coupling reactions to introduce the ethylthio-phenyl group .

- Step 2 : Transamidation or coupling reactions to attach the acetamido moiety, often using activating agents like EDCI/HOBt in anhydrous conditions .

- Step 3 : Purification via column chromatography (silica gel, gradient elution) or recrystallization (solvent optimization required) .

Key analytical tools include HPLC for purity assessment (>95%) and NMR (¹H/¹³C) for structural confirmation .

How can researchers optimize the transamidation step to improve yield and scalability?

Level : Advanced

Methodological Answer :

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Catalyst screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) or enzymatic catalysts (e.g., lipases) may reduce side reactions .

- Temperature control : Lower temperatures (0–5°C) minimize decomposition of sensitive intermediates .

- In-line monitoring : Use FTIR or LC-MS to track reaction progress and identify by-products . Scalability studies using continuous flow reactors are recommended for industrial translation .

What spectroscopic and crystallographic methods validate the compound’s structural integrity?

Level : Basic

Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR confirms the benzofuran core, ethylthio group (–SCH₂CH₃), and acetamido linkage (amide proton at δ ~8–10 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ or [M–H]⁻ ions) .

- X-ray crystallography : Resolves bond angles and stereochemistry (e.g., benzofuran ring planarity) .

How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values) be resolved?

Level : Advanced

Methodological Answer :

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation time) across labs .

- Compound stability : Test degradation under assay conditions (e.g., pH, temperature) via HPLC .

- Statistical rigor : Use multivariate analysis (ANOVA with post-hoc tests) to account for batch-to-batch variability .

Replicate studies in orthogonal models (e.g., in vivo vs. in vitro) to confirm activity .

Which in vitro models are suitable for initial bioactivity screening?

Level : Basic

Methodological Answer :

- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .

- Anticancer : MTT assays using adherent cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) .

What computational approaches aid in target identification and binding mode prediction?

Level : Advanced

Methodological Answer :

- Molecular docking (AutoDock Vina) : Predict interactions with targets (e.g., kinase domains) using the compound’s 3D structure (generated via DFT optimization) .

- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100+ ns trajectories .

- QSAR modeling : Correlate substituent effects (e.g., ethylthio vs. methylthio) with activity .

What is the role of the ethylthio group in modulating bioactivity?

Level : Basic

Methodological Answer :

The ethylthio (–SCH₂CH₃) group:

- Enhances lipophilicity (logP ↑), improving membrane permeability .

- Participates in hydrophobic interactions with target proteins (e.g., binding pockets with nonpolar residues) .

- May act as a hydrogen bond acceptor via sulfur lone pairs .

How can researchers identify and characterize synthesis by-products?

Level : Advanced

Methodological Answer :

- HPLC-MS : Detect low-abundance impurities (e.g., de-ethylated or oxidized derivatives) .

- GC-MS : Analyze volatile by-products (e.g., ethyl disulfides from sulfur-containing intermediates) .

- Isolation via prep-HPLC : Collect fractions for NMR and HRMS analysis .

What purification techniques ensure high purity (>98%) post-synthesis?

Level : Basic

Methodological Answer :

- Flash chromatography : Use silica gel with optimized solvent gradients (e.g., hexane/EtOAc) .

- Recrystallization : Screen solvents (ethanol/water mixtures) for crystal formation .

- Prep-HPLC : Employ C18 columns with acetonitrile/water mobile phases .

How can structural modifications improve pharmacokinetic properties (e.g., bioavailability)?

Level : Advanced

Methodological Answer :

- Prodrug design : Introduce ester groups (–COOR) to enhance solubility .

- Metabolic stability : Replace labile groups (e.g., ethylthio → trifluoromethylthio) to reduce CYP450-mediated oxidation .

- SAR studies : Systematically vary substituents (e.g., benzofuran vs. indole cores) and assay ADME properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.